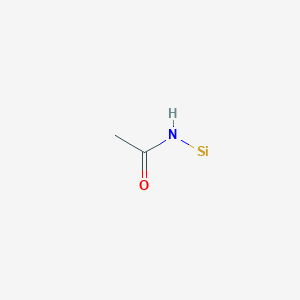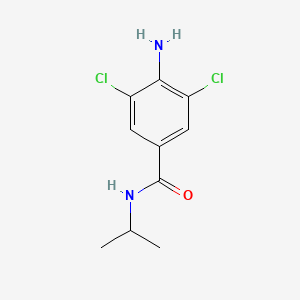
Benzamide, 4-amino-3,5-dichloro-N-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dichloro-N-isopropylbenzamide is an organic compound with the molecular formula C10H12Cl2N2O It is a derivative of benzamide, characterized by the presence of amino and dichloro substituents on the benzene ring, along with an isopropyl group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-N-isopropylbenzamide typically involves the reaction of 4-amino-3,5-dichlorobenzoic acid with isopropylamine. The process begins with the conversion of 4-amino-3,5-dichlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with isopropylamine in the presence of a base such as triethylamine to yield the desired benzamide .
Industrial Production Methods
In industrial settings, the production of 4-Amino-3,5-dichloro-N-isopropylbenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,5-dichloro-N-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Amide Bond Formation: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include amine derivatives.
Applications De Recherche Scientifique
4-Amino-3,5-dichloro-N-isopropylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-3,5-dichloro-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of amino and dichloro groups enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3,5-dichlorobenzamide
- 4-Amino-3,5-dichlorobenzoic acid
- 4-Amino-3,5-dichlorophenyl isopropylamine
Uniqueness
4-Amino-3,5-dichloro-N-isopropylbenzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the isopropyl group on the amide nitrogen differentiates it from other similar compounds, potentially enhancing its stability and activity in various applications.
Propriétés
Numéro CAS |
63887-29-6 |
|---|---|
Formule moléculaire |
C10H12Cl2N2O |
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
4-amino-3,5-dichloro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-5(2)14-10(15)6-3-7(11)9(13)8(12)4-6/h3-5H,13H2,1-2H3,(H,14,15) |
Clé InChI |
HIBIEKXBXDTLQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


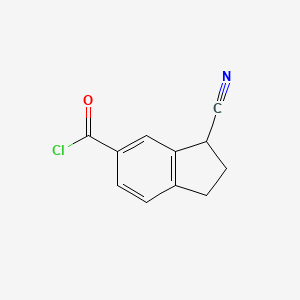
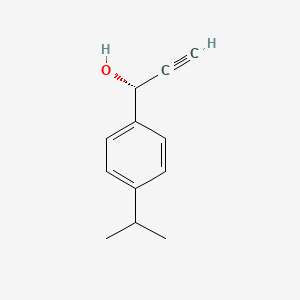
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

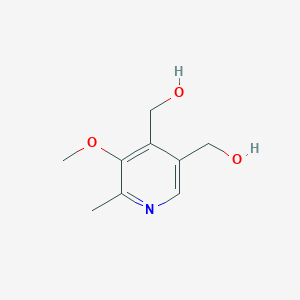
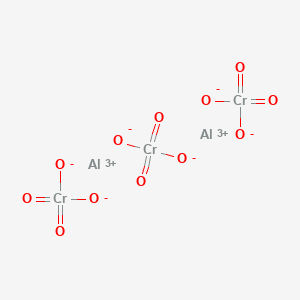
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)

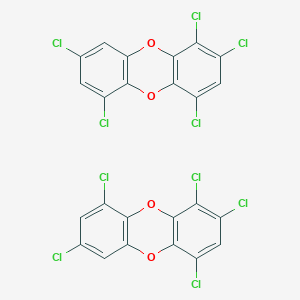
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
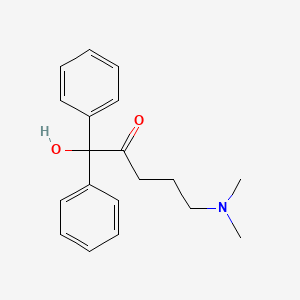
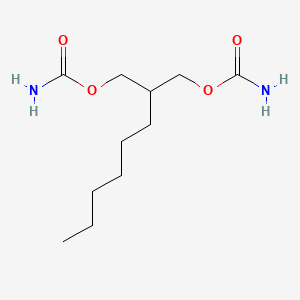
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
